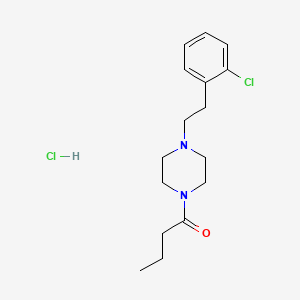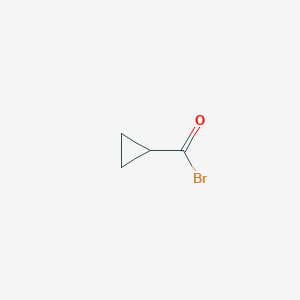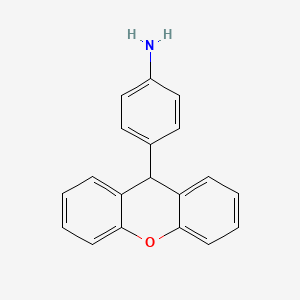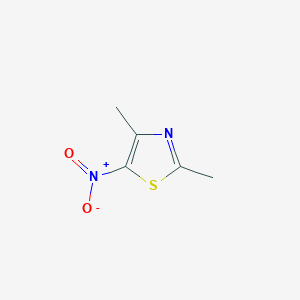
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride: is a chemical compound with the molecular formula C16-H23-Cl-N2-O.Cl-H and a molecular weight of 331.32 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride typically involves the reaction of piperazine with butyryl chloride and o-chlorophenethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter receptors and ion channels.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-methyl-4-(alpha-m-tolylbenzyl)-, dihydrochloride
- 1-Butanone,1-[4-[2-(2-chlorophenyl)ethyl]-1-piperazinyl]-, hydrochloride
Uniqueness
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride is unique due to its specific structural features, such as the presence of the butyryl and o-chlorophenethyl groups. These structural elements confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
22929-31-3 |
|---|---|
Molecular Formula |
C16H24Cl2N2O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-[4-[2-(2-chlorophenyl)ethyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-2-5-16(20)19-12-10-18(11-13-19)9-8-14-6-3-4-7-15(14)17;/h3-4,6-7H,2,5,8-13H2,1H3;1H |
InChI Key |
AFLXOUCNYIPMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)




![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)


![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

